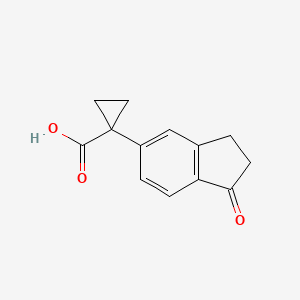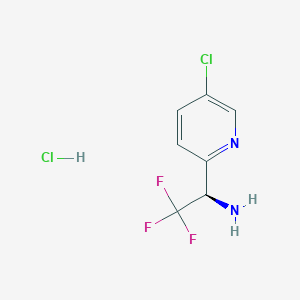
(R)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” is a chemical compound with the following structural formula:
(R)-1-(5-Cl-pyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl
It belongs to the class of amines and contains a chiral center, denoted by the “®” configuration. The compound is notable for its unique combination of a pyridine ring, a trifluoroethyl group, and a chlorine substituent.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ®-1-(5-chloropyridin-2-yl)ethan-1-amine with trifluoroacetic anhydride. The reaction proceeds under mild conditions and results in the formation of the desired product.
Industrial Production: In industrial settings, large-scale production typically involves the use of specialized equipment and optimized reaction conditions. The compound can be synthesized through batch or continuous processes, ensuring high yields and purity.
Analyse Des Réactions Chimiques
Reactivity:
Substitution Reactions: The chlorine atom in the pyridine ring makes the compound susceptible to nucleophilic substitution reactions. Common reagents include amines, thiols, and alkoxides.
Reduction: Reduction of the trifluoroethyl group can be achieved using metal hydrides (e.g., lithium aluminum hydride). The resulting product may find applications in medicinal chemistry.
Oxidation: Oxidation of the amine moiety can lead to imine or amide formation.
Major Products: The major products formed from these reactions include various derivatives of the compound, such as amides, imines, and substituted pyridines.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound may serve as a ligand in transition metal-catalyzed reactions.
Fluorinated Building Block: Its trifluoroethyl group makes it valuable for constructing fluorinated organic molecules.
Drug Development: Researchers explore its potential as a scaffold for drug design due to its unique structure.
Neuroscience: Investigated for its effects on neurotransmitter systems.
Agrochemicals: Used in the development of pesticides and herbicides.
Fine Chemicals: Employed in the synthesis of specialty chemicals.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. In drug development, it may interact with specific receptors or enzymes, modulating biological processes. Further studies are needed to elucidate its precise targets and pathways.
Comparaison Avec Des Composés Similaires
While there are related pyridine-based compounds, “®-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride” stands out due to its trifluoroethyl group and chiral center. Similar compounds include other pyridine derivatives and fluorinated amines.
Propriétés
Formule moléculaire |
C7H7Cl2F3N2 |
|---|---|
Poids moléculaire |
247.04 g/mol |
Nom IUPAC |
(1R)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
Clé InChI |
HTPLKQGHTDEACR-FYZOBXCZSA-N |
SMILES isomérique |
C1=CC(=NC=C1Cl)[C@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1=CC(=NC=C1Cl)C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


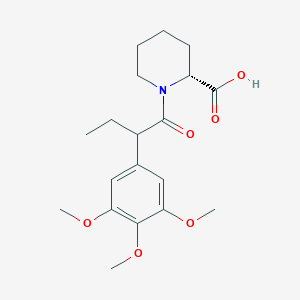

![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
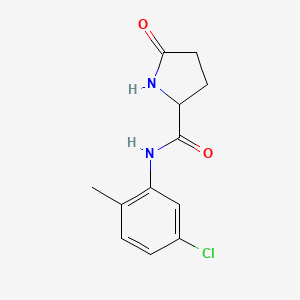
![Racemic-(4R,4aR,9aS)-7-tert-butyl 4-ethyl 1-oxooctahydro-1H-pyrido[3,4-d]azepine-4,7(8H)-dicarboxylate](/img/structure/B13047748.png)
![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)
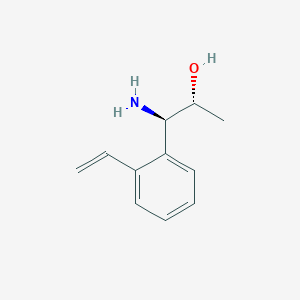
![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)
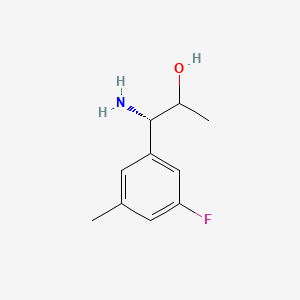

![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)

